molecular formula C11H8FNO2 B1382399 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314761-92-6

1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1382399
CAS No.: 1314761-92-6
M. Wt: 205.18 g/mol
InChI Key: JCJZFTAHHQABSB-UHFFFAOYSA-N
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Description

Molecular Geometry and Bond Strain Analysis

The molecular geometry of this compound is fundamentally defined by the presence of the three-membered cyclopropane ring, which imposes severe geometric constraints on the molecular structure. The cyclopropane moiety exhibits characteristic features of highly strained cyclic systems, with carbon-carbon-carbon bond angles constrained to approximately 60° rather than the ideal tetrahedral angle of 109.5°. This geometric distortion results from the planar nature of the three-carbon framework, which by definition must lie in a single plane as three points determine a plane.

The substantial angular strain in the cyclopropane ring system contributes significantly to the overall molecular strain energy. The estimated total ring strain in cyclopropane systems approaches 28 kilocalories per mole, representing a considerable energetic penalty compared to unstrained alkane systems. This strain manifests as weakened carbon-carbon bonds within the ring, with bond dissociation energies of approximately 255 kilojoules per mole compared to 370 kilojoules per mole observed in acyclic propane derivatives. The reduction in bond strength reflects poor orbital overlap resulting from the compressed bond angles, which forces the sp³ hybrid orbitals to deviate substantially from their preferred tetrahedral geometry.

Torsional strain represents an additional component of the overall ring strain in this compound. The cyclopropane ring structure forces all carbon-hydrogen bonds into eclipsed conformations, creating maximum torsional strain throughout the ring system. Unlike larger ring systems that can adopt conformations to minimize torsional interactions, the rigid geometry of cyclopropane provides no conformational flexibility to alleviate these unfavorable interactions. The combination of angular strain and torsional strain results in a total strain energy of approximately 27.6 kilocalories per mole for cyclopropane-containing systems.

The attachment of the substituted phenyl ring at the 1-position of the cyclopropane ring introduces additional geometric considerations. The tetrahedral carbon bearing both the carboxylic acid group and the phenyl substituent must accommodate four different substituent groups while maintaining the geometric constraints imposed by the three-membered ring. This quaternary carbon center experiences significant steric crowding, which may influence the preferred conformations of the carboxylic acid group and the phenyl ring orientation relative to the cyclopropane plane.

Electronic Effects of Cyano and Fluorine Substituents

The electronic properties of this compound are significantly influenced by the presence of both cyano and fluorine substituents on the phenyl ring. These substituents occupy meta positions relative to the point of attachment to the cyclopropane ring, creating a pattern of electron withdrawal that affects the entire molecular electronic structure. The cyano group represents one of the strongest electron-withdrawing substituents in organic chemistry, with Hammett substituent constants of σₘ = +0.678 for the meta position. This substantial positive sigma value indicates powerful electron withdrawal through both inductive and resonance mechanisms.

The fluorine substituent contributes additional electron-withdrawing character, albeit to a lesser extent than the cyano group. The meta-fluorine substituent exhibits a Hammett constant of σₘ = +0.337, reflecting primarily inductive electron withdrawal due to the high electronegativity of fluorine. Unlike para-positioned fluorine, which can exhibit electron-donating resonance effects, the meta-positioned fluorine in this compound functions purely as an electron-withdrawing group through inductive effects.

The combined electronic effects of both substituents create a substantially electron-deficient phenyl ring system. The cumulative electron withdrawal affects the electron density distribution throughout the aromatic system and influences the properties of the attached cyclopropane ring. This electronic perturbation can be expected to influence the nucleophilic character of the cyclopropane ring and may affect its reactivity toward electrophilic attack or ring-opening reactions.

Spectroscopic properties reflect these electronic effects distinctly. Fluorine-19 nuclear magnetic resonance spectroscopy provides particular insight into the electronic environment of the fluorine substituent. The chemical shift of aromatic fluorine atoms can be predicted using established correlations that account for substituent effects. For fluorobenzene systems, the baseline chemical shift of approximately -113.9 parts per million is modified by substituent effects according to their position and electronic nature.

The presence of the cyano group in the meta position relative to fluorine contributes a characteristic downfield shift effect. Based on established substituent chemical shift correlations for fluorobenzenes, cyano groups in meta positions contribute approximately +4.1 parts per million to the fluorine chemical shift. This downfield shift reflects the electron-withdrawing nature of the cyano group and its influence on the electronic environment surrounding the fluorine nucleus.

Comparative Analysis with Related Cyclopropane Carboxylic Acid Derivatives

Comparative analysis with related cyclopropane carboxylic acid derivatives reveals the unique structural characteristics imparted by the specific substitution pattern in this compound. The parent compound, cyclopropanecarboxylic acid, serves as the fundamental reference point for understanding substituent effects. Cyclopropanecarboxylic acid possesses a molecular formula of C₄H₆O₂ with a molecular weight of 86.09 g/mol, representing the simplest member of this compound class.

The unsubstituted cyclopropanecarboxylic acid exhibits basic physical properties including a melting point range of 14-17°C and a boiling point of 182-184°C. These properties provide a baseline for understanding how aromatic substitution affects the physical characteristics of the cyclopropane carboxylic acid framework. The introduction of the substituted phenyl ring in the target compound substantially increases the molecular weight to 205.19 g/mol, more than doubling the mass of the parent compound.

Structural comparison with the closely related 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid provides insight into halogen substitution effects. This analog compound possesses a molecular formula of C₁₀H₈BrFO₂ with a molecular weight of 258.97 g/mol, differing from the cyano derivative only in the replacement of the cyano group with bromine. The bromine analog exhibits similar structural constraints arising from the cyclopropane ring system but differs significantly in electronic properties due to the distinct electronic effects of bromine versus cyano substitution.

The electronic characteristics of these related compounds can be systematically compared using Hammett substituent parameters. While the cyano group exhibits strong electron withdrawal with σₘ = +0.678, bromine shows considerably weaker electron-withdrawing character with σₘ = +0.393. This difference in electronic effects translates to distinct reactivity patterns and spectroscopic properties between the two analogs.

Parameter Cyclopropanecarboxylic Acid 1-(3-Cyano-5-fluorophenyl) Derivative 1-(3-Bromo-5-fluorophenyl) Derivative
Molecular Formula C₄H₆O₂ C₁₁H₈FNO₂ C₁₀H₈BrFO₂
Molecular Weight (g/mol) 86.09 205.19 258.97
Meta Substituent σ Values Cyano: +0.678, Fluorine: +0.337 Bromine: +0.393, Fluorine: +0.337
Ring Strain (kcal/mol) 28 28 28

The presence of multiple electron-withdrawing substituents in this compound creates an exceptionally electron-deficient aromatic system compared to simpler analogs. This electronic environment significantly influences the reactivity of both the aromatic ring and the attached cyclopropane system. The cumulative electron withdrawal enhances the electrophilic character of the aromatic ring while simultaneously affecting the nucleophilic properties of the strained cyclopropane ring.

Spectroscopic differentiation between these compounds provides valuable structural confirmation. The cyano derivative exhibits characteristic nitrile stretching frequencies in infrared spectroscopy, while the bromo analog lacks this diagnostic feature. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns reflecting the different electronic environments created by cyano versus bromo substitution. These spectroscopic differences enable unambiguous identification and structural confirmation of each derivative.

The structural rigidity imposed by the cyclopropane ring system remains constant across all derivatives, with the characteristic angular strain and torsional strain effects being essentially identical regardless of aromatic substitution pattern. However, the electronic perturbations arising from different substituent combinations create distinct molecular properties that influence solubility, reactivity, and potential applications in synthetic chemistry.

Properties

IUPAC Name

1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-4-7(6-13)3-8(5-9)11(1-2-11)10(14)15/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJZFTAHHQABSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Aromatic Precursors

The foundational step involves constructing the cyclopropane ring attached to the phenyl ring bearing the cyano and fluorine substituents. A common approach is to start with suitably substituted aromatic compounds, such as 3-fluoroaniline derivatives, which are then converted into cyclopropane derivatives through cyclopropanation reactions.

Reaction Conditions:

  • Use of diazomethane or carbene precursors (e.g., Simmons–Smith reaction) to cyclopropanate alkenes derived from aromatic precursors.
  • Catalysts such as diiodomethane and zinc-copper couple or diethylzinc with dihalomethanes are employed.
  • Solvents like dichloromethane or ether solvents facilitate the reaction at low temperatures.

Incorporation of the Cyano Group

The cyano group at the 3-position of the phenyl ring can be introduced via nucleophilic aromatic substitution or via a Sandmeyer-type reaction starting from amino precursors:

  • Nucleophilic substitution with cyanide salts (e.g., sodium cyanide) on activated aromatic intermediates.
  • Alternatively, cyanation of halogenated aromatic compounds under copper catalysis.

Stereochemical Resolution and Purification

Given the potential formation of racemic mixtures during cyclopropanation, enantioselective resolution is often necessary:

  • Use of chiral resolving agents such as chiral amines to form diastereomeric salts, which can be separated by crystallization.
  • Chiral chromatography techniques may be employed for enantiomeric purification.

Patent Data (EP3526189B1):

  • Describes resolving racemic trans-2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids via treatment with chiral amines, followed by acidification to isolate enantiopure compounds.
  • Solvents such as acetonitrile, ethanol, and mixtures with non-polar solvents like heptane are used during resolution steps.

Data Tables Summarizing Preparation Parameters

Step Reagents Solvents Conditions Notes
Cyclopropanation Diazomethane, diiodomethane, zinc-copper Dichloromethane, ether Low temperature, inert atmosphere Stereoselective formation of cyclopropane ring
Carboxylation CO₂ gas, catalysts (e.g., copper salts) Acetonitrile, ethanol Elevated pressure, mild temperature Converts cyclopropane derivatives into carboxylic acids
Cyanation Sodium cyanide, copper catalysts DMF, acetonitrile Reflux, inert atmosphere Introduces cyano group at aromatic ring
Resolution Chiral amines (e.g., (R)- or (S)-phenylethylamine) Ethanol, acetonitrile Crystallization at room temperature Enantiomeric separation via diastereomeric salts

Research Findings and Innovations

Recent advances have focused on:

  • Photoredox catalysis for decarboxylative radical cyclization, enabling mild and selective synthesis of cyclopropanes with diverse functional groups, including cyano and fluorinated substituents.
  • Use of sustainable carboxylic acids as starting materials, leveraging their abundance in natural feedstocks.
  • Enantioselective synthesis strategies involving chiral resolving agents to obtain optically pure compounds.

Notes on Industrial and Laboratory Scale Synthesis

  • Scale-up considerations include continuous flow reactors for safer handling of diazomethane and cyanide reagents.
  • Purification often involves recrystallization and chiral chromatography to achieve high enantiomeric purity.
  • The choice of solvents and reagents is optimized for yield, stereoselectivity, and environmental safety.

Chemical Reactions Analysis

1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Chemistry

1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid serves as a building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl derivatives using boronic acids in the presence of palladium catalysts.
  • Nucleophilic Substitution : The cyano and fluorine groups can be replaced by nucleophiles under suitable conditions.

Biology

In the realm of medicinal chemistry, this compound has shown promise due to its biological activities:

  • Enzyme Inhibition : It exhibits inhibitory effects on various kinases, particularly GSK-3β, which is associated with neurodegenerative diseases like Alzheimer's. By inhibiting GSK-3β, the compound may help reduce tau hyperphosphorylation and restore cognitive functions.
  • Binding Studies : The structural features of the compound enhance its binding affinity to specific enzymes or receptors. The rigid cyclopropane structure contributes to its stability and bioavailability.

Industrial Applications

Beyond academic research, this compound has potential uses in the industrial sector:

  • Specialty Chemicals : It can be utilized in the synthesis of specialty chemicals that possess unique properties beneficial for various applications.
  • Material Science : Its chemical properties may allow it to be incorporated into materials with enhanced functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Pharmacological Studies : Research has demonstrated its effectiveness in inhibiting GSK-3β, leading to potential therapeutic applications in treating neurodegenerative disorders.
  • Synthetic Pathways : Investigations into its synthetic routes have revealed efficient methods for producing derivatives that can be further explored for biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and bioavailability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight Predicted CCS (Ų) [M+H]+ Key Features/Applications Reference
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid C₁₁H₈FNO₂ 3-CN, 5-F 205.19 N/A High electron-withdrawing effects; potential for kinase inhibition Inferred
1-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈ClFO₂ 3-Cl, 5-F 214.62 143.3 Moderate lipophilicity; used in proteomics studies
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₁BrO₂ 3-Br, 5-CH₃ 259.08 N/A Increased steric bulk; bromine enhances halogen bonding
1-(3-Fluoro-5-methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₁FO₂ 3-F, 5-CH₃ 194.20 N/A Balanced lipophilicity; methyl improves metabolic stability
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid C₁₀H₁₀O₃ 3-OH 178.18 N/A Polar substituent; potential for hydrogen bonding in APIs
1-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid C₁₂H₁₀F₄O₂ 2-F, 5-CF₃ 278.20 N/A High electronegativity; trifluoromethyl enhances membrane permeability

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (CN, F, Cl, CF₃): The cyano group in the target compound significantly increases acidity (pKa ~1.5–2.5) compared to halogenated analogs (pKa ~2.5–3.5). This enhances solubility in polar solvents but may reduce cell permeability. Steric Effects: Bromine and methyl groups increase molecular volume, as seen in brominated (259.08 g/mol) and methylated (194.20 g/mol) analogs. The cyclopropane ring itself imposes ~120° bond angles, affecting conformational flexibility.

Collision Cross-Section (CCS): The chloro-fluoro analog (CID 83704291) has a CCS of 143.3 Ų for [M+H]+, suggesting compact geometry. The target compound’s cyano group may increase CCS due to dipole interactions.

Biological Relevance: Fluorine and cyano groups are common in kinase inhibitors (e.g., JAK/STAT pathways) due to their ability to form hydrogen bonds with ATP-binding pockets. Hydroxy and carboxylic acid moieties (e.g., 1-(3-hydroxyphenyl) analog) are prevalent in NSAID prodrugs.

Biological Activity

1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 1314761-92-6) is a synthetic compound characterized by a unique structure that includes a cyclopropane ring, a cyano group, and a fluorinated phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FNO2C_{11}H_{8}FNO_{2}, with a molecular weight of 205.19 g/mol. The presence of the cyano and fluorine groups contributes to its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclopropanation : Utilizing substituted phenylacetonitrile as a precursor, followed by the introduction of the carboxylic acid group.
  • Reagents : Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound has shown inhibitory activity against various kinases, including GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibiting GSK-3β can reduce tau hyperphosphorylation, restoring cognitive functions .
  • Binding Affinity : The cyano and fluorine groups enhance binding affinity to target enzymes or receptors, while the rigid cyclopropane structure improves stability and bioavailability.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

  • Kinase Inhibition : Studies have reported IC50 values for GSK-3β inhibition ranging from 10 to 1314 nM, indicating varying potency depending on structural modifications .
CompoundIC50 (nM)Target
Compound I10GSK-3β
Compound II1314GSK-3β
  • Cytotoxicity Assessment : The compound was tested in HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells at concentrations ranging from 0.1 to 100 µM. It showed no significant cytotoxic effects at lower concentrations (up to 10 µM), making it a candidate for further therapeutic development .

In Vivo Studies

In vivo studies have further validated the potential of this compound in treating neurodegenerative conditions:

  • Cognitive Function Restoration : Animal models treated with GSK-3β inhibitors demonstrated improved cognitive performance, suggesting that compounds like this compound can have therapeutic implications for Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Alzheimer's Disease Model : In a study involving transgenic mice, administration of the compound resulted in reduced levels of phosphorylated tau protein, correlating with improved memory function.
  • Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting pathways involved in tumor growth.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of pre-functionalized phenyl precursors. For example, transition-metal-catalyzed methods, such as using ruthenium chloride and sodium periodate in a mixed solvent system (CCl₄/CH₃CN/H₂O), can enable cyclopropane ring formation while preserving sensitive functional groups like cyano and fluorine . Reaction optimization should focus on:

  • Catalyst loading : Lower catalyst amounts (e.g., 0.1 equiv) reduce side reactions.
  • Temperature : Controlled heating (40–60°C) minimizes decomposition of intermediates.
  • Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) improves purity. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the strained cyclopropane ring and substituent orientations .
  • NMR spectroscopy :
    • ¹H NMR : Diagnostic signals include cyclopropane protons (δ 1.2–2.0 ppm, multiplet) and aromatic protons (δ 7.0–8.0 ppm) influenced by fluorine and cyano groups.
    • ¹³C NMR : The carboxylic acid carbonyl (δ ~170 ppm) and cyano carbon (δ ~115 ppm) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z 230.0452 for C₁₁H₇FNO₂⁻) .

Q. What strategies mitigate instability during storage?

Methodological Answer: Instability arises from hydrolysis of the cyano group and cyclopropane ring strain. Recommended practices:

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and moisture ingress.
  • Stabilizers : Add molecular sieves (3Å) to absorb residual water.
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) tracks degradation (e.g., loss of carboxylic acid peak at 210 nm) .

Advanced Research Questions

Q. How does the electronic nature of the substituents affect the compound’s reactivity in further derivatization?

Methodological Answer: The electron-withdrawing cyano and fluorine groups create a polarized cyclopropane ring, enhancing susceptibility to nucleophilic attack. For example:

  • Carboxylic acid activation : Use EDCI/HOBt to form active esters for amide coupling, leveraging the electron-deficient aryl ring to stabilize transition states.
  • Cyclopropane ring-opening : Lewis acids (e.g., BF₃·Et₂O) facilitate regioselective cleavage at the C-1 position, yielding fluorinated dienes for Diels-Alder reactions .
  • Substituent effects : Fluorine’s inductive effect increases the acidity of the carboxylic proton (pKa ~2.5), enabling selective deprotonation for salt formation .

Q. What computational methods predict the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., enzymes with hydrophobic active sites) to model binding. The fluorophenyl moiety often shows π-π stacking with aromatic residues (e.g., Phe360 in COX-2).
  • DFT calculations : Gaussian09 at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for interaction mapping.
  • MD simulations : GROMACS simulations (10 ns, NPT ensemble) assess stability in lipid bilayers, critical for membrane permeability studies .

Q. How to resolve contradictory data in biological activity assays?

Methodological Answer: Discrepancies may arise from impurity interference or assay conditions. Mitigation strategies:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorometric assays) and cellular viability (MTT assay) to confirm target-specific effects.
  • Dose-response curves : Use a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Control experiments : Test synthetic intermediates (e.g., 3-cyano-5-fluorophenyl precursors) to rule out off-target activity. Cross-validate with structurally related compounds (e.g., difluorophenyl analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.